2-(4-Bromophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole
Overview
Description
2-(4-Bromophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a bromophenyl group and a prop-2-en-1-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole-2-thiol. This intermediate is then alkylated with allyl bromide to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the thiol form.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the corresponding thiol derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs, particularly as antimicrobial and anticancer agents.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1-(prop-2-en-1-yl)piperidine
- 3-(4-Bromophenyl)prop-2-en-1-ylamine
Uniqueness
2-(4-Bromophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this heterocyclic structure.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-2-7-16-11-14-13-10(15-11)8-3-5-9(12)6-4-8/h2-6H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYZCPFADFXKOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(O1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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